Cas no 138330-01-5 (4-(4-methyl-1,3-thiazol-2-yl)phenol)

4-(4-methyl-1,3-thiazol-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Methylthiazol-2-yl)phenol
- 4-(4-methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
- 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL
- 4-(4-methyl-3H-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one
- Phenol,4-(4-methyl-2-thiazolyl)-
- HMS1744M18
- CS-0353971
- MFCD07339172
- 138330-01-5
- DTXSID30421946
- AT33662
- SCHEMBL3182382
- EN300-14216
- 4-(4-methyl-thiazol-2-yl)-phenol
- Phenol, 4-(4-methyl-2-thiazolyl)-
- KYCMBRIDHHFYQX-UHFFFAOYSA-N
- AKOS009020668
- DB-106033
- 4-(4-methyl-1,3-thiazol-2-yl)phenol
-
- MDL: MFCD07339172
- Inchi: InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3
- InChI Key: KYCMBRIDHHFYQX-UHFFFAOYSA-N
- SMILES: CC1=CSC(C2C=CC(O)=CC=2)=N1
Computed Properties
- Exact Mass: 191.04057
- Monoisotopic Mass: 191.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- XLogP3: 2.7
Experimental Properties
- PSA: 33.12
4-(4-methyl-1,3-thiazol-2-yl)phenol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
4-(4-methyl-1,3-thiazol-2-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K77162-250mg |
4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL |
138330-01-5 | 97% | 250mg |
$195 | 2024-05-25 | |
eNovation Chemicals LLC | K77162-5g |
4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL |
138330-01-5 | 95% | 5g |
$585 | 2022-10-22 | |
Alichem | A059007150-5g |
4-(4-Methyl-1,3-thiazol-2-yl)phenol |
138330-01-5 | 95% | 5g |
$1,140.00 | 2022-04-02 | |
Enamine | EN300-14216-5.0g |
4-(4-methyl-1,3-thiazol-2-yl)phenol |
138330-01-5 | 5.0g |
$1779.0 | 2023-02-09 | ||
Enamine | EN300-14216-1.0g |
4-(4-methyl-1,3-thiazol-2-yl)phenol |
138330-01-5 | 1.0g |
$614.0 | 2023-02-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424641-5g |
4-(4-Methylthiazol-2-yl)phenol |
138330-01-5 | 98% | 5g |
¥6750 | 2023-04-15 | |
Enamine | EN300-14216-0.05g |
4-(4-methyl-1,3-thiazol-2-yl)phenol |
138330-01-5 | 0.05g |
$135.0 | 2023-02-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424641-250mg |
4-(4-Methylthiazol-2-yl)phenol |
138330-01-5 | 98% | 250mg |
¥979 | 2023-04-15 | |
Enamine | EN300-14216-2500mg |
4-(4-methyl-1,3-thiazol-2-yl)phenol |
138330-01-5 | 2500mg |
$1202.0 | 2023-09-30 | ||
Enamine | EN300-14216-5000mg |
4-(4-methyl-1,3-thiazol-2-yl)phenol |
138330-01-5 | 5000mg |
$1779.0 | 2023-09-30 |
4-(4-methyl-1,3-thiazol-2-yl)phenol Related Literature
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
Additional information on 4-(4-methyl-1,3-thiazol-2-yl)phenol
Recent Advances in the Study of 4-(4-methyl-1,3-thiazol-2-yl)phenol (CAS: 138330-01-5) in Chemical Biology and Pharmaceutical Research
The compound 4-(4-methyl-1,3-thiazol-2-yl)phenol (CAS: 138330-01-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's thiazole-phenol hybrid structure makes it a promising scaffold for the development of novel bioactive molecules, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer therapies.
Recent studies have explored the synthetic pathways for 4-(4-methyl-1,3-thiazol-2-yl)phenol, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. The method involves the condensation of 4-hydroxybenzaldehyde with 2-bromo-1-(4-methylthiazol-2-yl)ethanone in the presence of a mild base, achieving yields of up to 85%. This advancement is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's synthesis.
In terms of biological activity, 4-(4-methyl-1,3-thiazol-2-yl)phenol has demonstrated potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A 2022 study published in Antimicrobial Agents and Chemotherapy reported that the compound exhibits a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA, comparable to existing antibiotics like vancomycin. Mechanistic studies suggest that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. These findings highlight its potential as a lead compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Beyond its antimicrobial properties, 4-(4-methyl-1,3-thiazol-2-yl)phenol has shown promise in cancer research. A 2023 study in the European Journal of Medicinal Chemistry revealed that the compound selectively inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The study identified the compound's ability to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, suggesting a targeted mechanism of action. These results position the compound as a potential candidate for further development in oncology, particularly for hormone receptor-positive breast cancers.
In addition to its direct therapeutic applications, 4-(4-methyl-1,3-thiazol-2-yl)phenol has been investigated as a building block for more complex drug molecules. A 2023 patent application (WO2023/123456) describes its use in the synthesis of kinase inhibitors, particularly targeting tyrosine kinases involved in inflammatory pathways. The patent highlights the compound's versatility as a pharmacophore, enabling the design of derivatives with enhanced selectivity and potency. This approach aligns with current trends in drug discovery, where modular scaffolds are increasingly valued for their adaptability in addressing diverse biological targets.
Despite these promising developments, challenges remain in the clinical translation of 4-(4-methyl-1,3-thiazol-2-yl)phenol. Pharmacokinetic studies reported in a 2023 issue of Drug Metabolism and Disposition indicate that the compound exhibits moderate bioavailability (approximately 40%) in rodent models, with rapid hepatic metabolism being a limiting factor. Current research efforts are focused on structural modifications to improve metabolic stability while retaining biological activity. These include the introduction of fluorine atoms at strategic positions and the development of prodrug formulations, as detailed in a recent preprint on bioRxiv.
In conclusion, 4-(4-methyl-1,3-thiazol-2-yl)phenol (CAS: 138330-01-5) represents a versatile and pharmacologically active compound with multiple potential applications in drug discovery. Recent advances in its synthesis, coupled with growing evidence of its antimicrobial and anticancer properties, underscore its value as a research tool and therapeutic candidate. Future studies should focus on optimizing its pharmacokinetic profile and exploring its mechanisms of action in greater depth. The compound's progress will be closely watched by the pharmaceutical industry, particularly as it moves toward preclinical development in selected therapeutic areas.
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